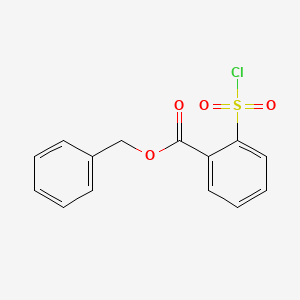
ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate is an organic compound with the molecular formula C11H11BrO4 It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate typically involves the reaction of 1,3-benzodioxole with ethyl bromoacetate in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl bromoacetate acts as the electrophile and the benzodioxole derivative as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and reagents may be adjusted to ensure cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid.
科学的研究の応用
ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The methylenedioxy group can also participate in various biochemical pathways, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: A parent compound with similar structural features but lacking the bromoacetic acid ethyl ester group.
Safrole: A naturally occurring compound with a methylenedioxyphenyl group, used in the synthesis of various chemicals.
Piperonal: Another benzodioxole derivative used in fragrance and flavor industries.
Uniqueness
ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of the bromoacetic acid ethyl ester group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Conclusion
This compound is a valuable compound with diverse applications in scientific research and industry. Its unique structure and reactivity make it an important intermediate in the synthesis of various organic compounds, and its potential in drug development and biological studies continues to be explored.
特性
分子式 |
C11H11BrO4 |
|---|---|
分子量 |
287.11 g/mol |
IUPAC名 |
ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate |
InChI |
InChI=1S/C11H11BrO4/c1-2-14-11(13)10(12)7-3-4-8-9(5-7)16-6-15-8/h3-5,10H,2,6H2,1H3 |
InChIキー |
MUCOPJVDRLCJLD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=CC2=C(C=C1)OCO2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[(cyclohex-3-en-1-yl)methyl]carbamate](/img/structure/B8596835.png)



![4-[4-(2,5-Dichlorobenzoyl)phenoxy]benzene-1-sulfonyl chloride](/img/structure/B8596875.png)
![N-[3-(1H-1,2,4-Triazol-1-yl)propyl]-2-furancarboxamide](/img/structure/B8596884.png)






